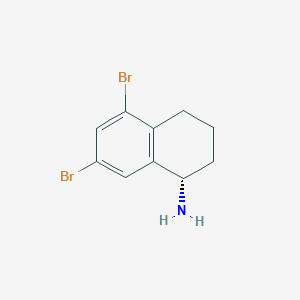
(S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine: is a brominated derivative of tetrahydronaphthalen-1-amine. This compound is characterized by the presence of two bromine atoms at the 5th and 7th positions of the tetrahydronaphthalene ring structure. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can affect its chemical behavior and interactions.
Synthetic Routes and Reaction Conditions:
Bromination of Tetrahydronaphthalen-1-amine: The compound can be synthesized by the bromination of tetrahydronaphthalen-1-amine using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chiral HPLC or crystallization with a chiral resolving agent can be employed.
Industrial Production Methods:
Batch Production: Industrial-scale synthesis often involves batch production where the reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Synthesis: Advanced methods like continuous flow synthesis can be used to improve efficiency and scalability.
Analyse Des Réactions Chimiques
(S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding amine derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur at the bromine sites, where nucleophiles like sodium azide (NaN3) can replace bromine atoms.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or neutral medium.
Reduction: LiAlH4, in ether solvent.
Substitution: NaN3, in polar aprotic solvents like DMF (dimethylformamide).
Major Products Formed:
Oxidation Products: Dibromonaphthalene-1,2-dione derivatives.
Reduction Products: Dibromonaphthalen-1-amine derivatives.
Substitution Products: Azido derivatives of the compound.
Applications De Recherche Scientifique
(S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine: has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate the effects of brominated compounds on cellular processes.
Industry: It can be used in the production of advanced materials and chemicals.
Mécanisme D'action
(S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine: can be compared with other similar compounds such as 5,7-dibromonaphthalene-1-amine and 1,2,3,4-tetrahydronaphthalen-1-amine . The presence of bromine atoms in the structure makes it unique in terms of reactivity and biological activity.
Comparaison Avec Des Composés Similaires
5,7-Dibromonaphthalene-1-amine
1,2,3,4-Tetrahydronaphthalen-1-amine
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
(1S)-5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMBQGHXNMPNFN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=CC(=C2)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
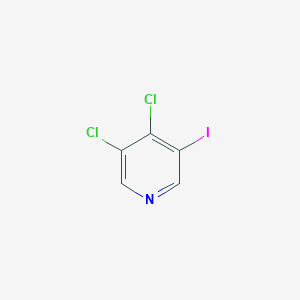

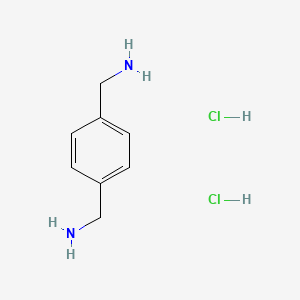
![2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B8052582.png)


![2-(Difluoromethyl)-1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B8052597.png)
![2-Chlorofuro[3,2-d]pyrimidine](/img/structure/B8052604.png)
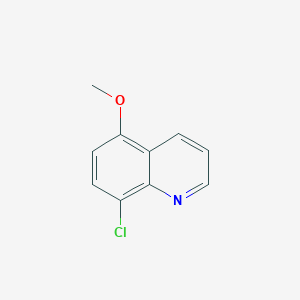

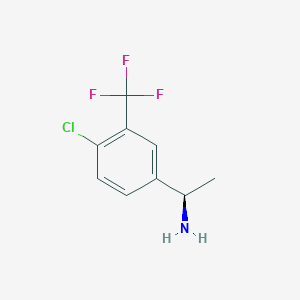


![3,4-Dihydro-2H-benzo[1,4]oxazine-7-carbonitrile hydrochloride](/img/structure/B8052651.png)
